2-Nitro-5-(2,4,5-trichlorophenoxy)benzene-1,4-dicarboxylic acid
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Overview
Description
2-Nitro-5-(2,4,5-trichlorophenoxy)benzene-1,4-dicarboxylic acid is an organic compound characterized by its complex aromatic structure. It contains multiple functional groups, including nitro, carboxylic acid, and ether groups, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(2,4,5-trichlorophenoxy)benzene-1,4-dicarboxylic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of 2,4,5-trichlorophenol followed by a series of substitution reactions to introduce the carboxylic acid groups . The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(2,4,5-trichlorophenoxy)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as bromine for halogenation or nitric acid for further nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various nitroso compounds .
Scientific Research Applications
2-Nitro-5-(2,4,5-trichlorophenoxy)benzene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Nitro-5-(2,4,5-trichlorophenoxy)benzene-1,4-dicarboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: Shares similar structural features but lacks the carboxylic acid groups.
2,4,5-Trichlorophenoxyacetic acid: Similar in having the trichlorophenoxy group but differs in the presence of acetic acid instead of dicarboxylic acid.
Uniqueness
2-Nitro-5-(2,4,5-trichlorophenoxy)benzene-1,4-dicarboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and carboxylic acid groups allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C14H6Cl3NO7 |
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Molecular Weight |
406.6 g/mol |
IUPAC Name |
2-nitro-5-(2,4,5-trichlorophenoxy)terephthalic acid |
InChI |
InChI=1S/C14H6Cl3NO7/c15-7-3-9(17)12(4-8(7)16)25-11-2-5(13(19)20)10(18(23)24)1-6(11)14(21)22/h1-4H,(H,19,20)(H,21,22) |
InChI Key |
ABHIMKZVRRZYKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)OC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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